molecular formula C12H21N B3163949 (1S)-1-(adamantan-1-yl)ethan-1-amine CAS No. 887336-06-3

(1S)-1-(adamantan-1-yl)ethan-1-amine

Cat. No. B3163949
CAS RN: 887336-06-3
M. Wt: 179.3 g/mol
InChI Key: UBCHPRBFMUDMNC-JKJWBTBISA-N
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Description

(1S)-1-(adamantan-1-yl)ethan-1-amine, also known as AEA, is a synthetic compound that belongs to the class of amines. AEA has gained significant attention in the scientific community due to its potential use in various research applications.

Scientific Research Applications

Crystallographic and QTAIM Analysis

(1S)-1-(adamantan-1-yl)ethan-1-amine and its derivatives have been utilized in the synthesis of adamantane-1,3,4-thiadiazole hybrids, providing insights into the orientation of the amino group and the nature of intra- and intermolecular interactions. The research focuses on characterizing these interactions using the quantum theory of atoms-in-molecules (QTAIM) approach and Hirshfeld surface analysis, indicating the importance of adamantane derivatives in understanding molecular interactions and crystal structures (El-Emam et al., 2020).

Synthesis of Heterocyclic Adamantane Amines

Heterocyclic adamantane amines have been synthesized, showcasing multifunctional neuroprotective activities. These compounds exhibit properties such as inhibition of N-methyl-d-aspartate receptor/ion channel, calcium channels, nitric oxide synthase, and also possess antioxidant capabilities. The synthesis aims at developing fluorescent ligands for neurological assays, highlighting the compound's versatility in neuroprotective drug development (Joubert et al., 2011).

Reactivity and Synthesis of Isothiocyanatoadamantane Homologs

Research into the reactivity of adamantane amines with carbon disulfide and di-tert-butyl dicarbonate has yielded homologs of 1-isothiocyanatoadamantane. The findings from this study emphasize the reactivity of (1S)-1-(adamantan-1-yl)ethan-1-amine in the synthesis of adamantane derivatives, contributing to the understanding of its chemical behavior and potential applications in various chemical syntheses (Pitushkin et al., 2018).

Catalyst-Free Synthesis

A one-pot, catalyst-free synthesis approach for 1-adamantylhydrazine hydrochloride has been developed, using (1S)-1-(adamantan-1-yl)ethan-1-amine as an intermediate. This method underlines the significance of adamantane derivatives in the synthesis of biologically active compounds, offering a cost-effective and efficient pathway for the production of adamantane-based compounds (Bossmann et al., 2020).

properties

IUPAC Name

(1S)-1-(1-adamantyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3/t8-,9?,10?,11?,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCHPRBFMUDMNC-JKJWBTBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C12CC3CC(C1)CC(C3)C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213748
Record name (αS)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(adamantan-1-yl)ethan-1-amine

CAS RN

887336-06-3
Record name (αS)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887336-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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